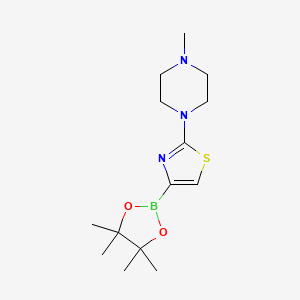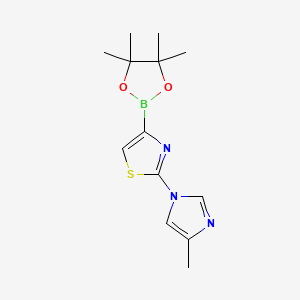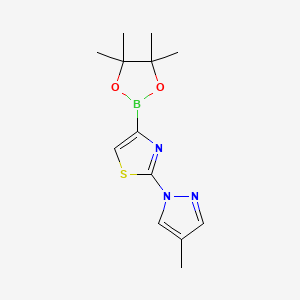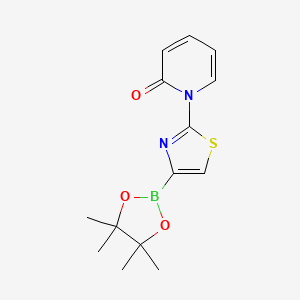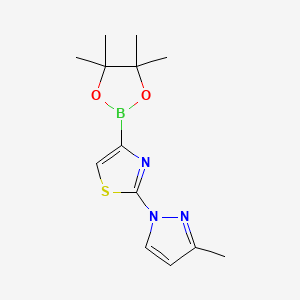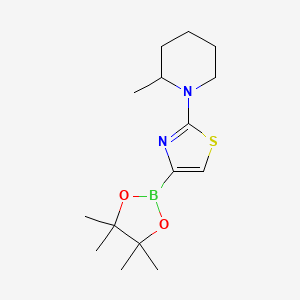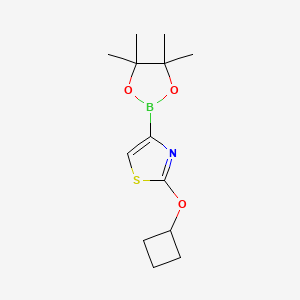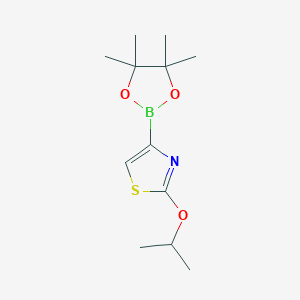
2-(Isopropoxy)thiazole-4-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isopropoxy)thiazole-4-boronic acid pinacol ester (IPTBP) is a versatile organoboron compound belonging to the family of boronic esters. It has found widespread use in various fields, particularly in the synthesis of pharmaceuticals, agrochemicals, and natural products. As a boronic ester, IPTBP is capable of forming strong covalent bonds with a number of substrates, making it a valuable tool in the synthesis of complex molecules. In addition, its low toxicity, low cost, and ease of synthesis make it a desirable choice for a variety of applications.
作用机制
2-(Isopropoxy)thiazole-4-boronic acid pinacol ester forms strong covalent bonds with a variety of substrates, allowing it to be used in the synthesis of complex molecules. In particular, it can form a boron-oxygen-carbon bond, which is highly stable and can be used to link two molecules together. Additionally, this compound can react with aldehydes and ketones to form boronates, which can then be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
This compound has been found to be non-toxic and non-carcinogenic, making it a safe and effective tool for use in a variety of applications. Additionally, it has been found to be non-mutagenic, meaning it does not have an effect on the genetic material of cells. Furthermore, this compound has been found to have anti-inflammatory and anti-bacterial properties, making it a potential tool for the treatment of a variety of diseases.
实验室实验的优点和局限性
2-(Isopropoxy)thiazole-4-boronic acid pinacol ester has a number of advantages for use in laboratory experiments. Firstly, it is relatively inexpensive and easy to synthesize, making it an ideal choice for a variety of applications. Additionally, it is non-toxic and non-carcinogenic, making it safe to use in laboratory experiments. Furthermore, it is capable of forming strong covalent bonds with a variety of substrates, allowing it to be used in the synthesis of complex molecules.
However, there are also some limitations to using this compound in laboratory experiments. Firstly, it is not as stable as some other boronic esters, meaning it can degrade over time. Additionally, it can react with aldehydes and ketones to form boronates, which can then be used to synthesize a variety of compounds. This can lead to the formation of unwanted by-products, which can complicate experiments.
未来方向
In the future, 2-(Isopropoxy)thiazole-4-boronic acid pinacol ester may find use in the synthesis of novel drugs and agrochemicals. Additionally, it may be employed in the development of new materials, such as polymers and nanomaterials. Furthermore, its anti-inflammatory and anti-bacterial properties may be explored further, potentially leading to the development of new treatments for a variety of diseases. Finally, its ability to form strong covalent bonds may be exploited in the design of new catalysts, allowing for the synthesis of complex molecules.
合成方法
2-(Isopropoxy)thiazole-4-boronic acid pinacol ester can be synthesized from a variety of starting materials, including 2-bromo-4-methylthiazole, pinacol, and boronic acid. The synthesis of this compound begins by reacting 2-bromo-4-methylthiazole with pinacol in the presence of a strong base, such as potassium carbonate or sodium hydroxide. This reaction produces the intermediate 2-(isopropoxy)thiazole-4-boronic acid, which can then be reacted with pinacol to produce the desired this compound.
科学研究应用
2-(Isopropoxy)thiazole-4-boronic acid pinacol ester has found widespread use in the synthesis of pharmaceuticals, agrochemicals, and natural products. In particular, it has been used to synthesize a variety of antiviral and anti-cancer agents, as well as to produce drugs for the treatment of diabetes, obesity, and other metabolic disorders. Additionally, this compound has been employed in the synthesis of agrochemicals and natural products, such as insecticides, herbicides, and plant growth regulators.
属性
IUPAC Name |
2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO3S/c1-8(2)15-10-14-9(7-18-10)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTSFQJYYOSKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




